REACTION_CXSMILES
|
[CH3:1][N:2]1[C:6]([CH:7]=[O:8])=[CH:5][N:4]=[C:3]1[CH3:9].C(=O)([O-])[O-].[K+].[K+].[F:16][C:17]([Si](C)(C)C)([F:19])[F:18]>CN(C)C=O>[CH3:1][N:2]1[C:6]([CH:7]([OH:8])[C:17]([F:19])([F:18])[F:16])=[CH:5][N:4]=[C:3]1[CH3:9] |f:1.2.3|
|
Name
|
|
Quantity
|
125 mg
|
Type
|
reactant
|
Smiles
|
CN1C(=NC=C1C=O)C
|
Name
|
|
Quantity
|
28 mg
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
0.358 mL
|
Type
|
reactant
|
Smiles
|
FC(F)(F)[Si](C)(C)C
|
Name
|
|
Quantity
|
2.5 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reacted at a temperature of room temperature to 50° C. for 2.8 hours
|
Duration
|
2.8 h
|
Type
|
CUSTOM
|
Details
|
Then, purification by preparative thin-layer chromatography (chloroform/methanol=15/1)
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(=NC=C1C(C(F)(F)F)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 115 mg | |
YIELD: PERCENTYIELD | 59% | |
YIELD: CALCULATEDPERCENTYIELD | 58.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |